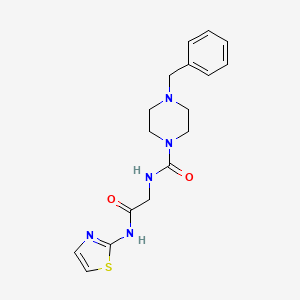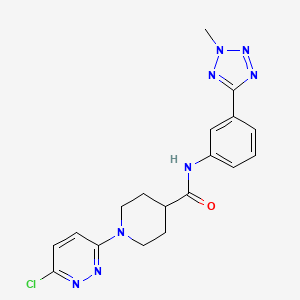![molecular formula C18H20N4O6S B10985360 3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B10985360.png)
3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-sulfamoylbenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-SULFAMOYLBENZYL)PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, an imidazolidinyl group, and a sulfamoylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-SULFAMOYLBENZYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazolidinyl Core: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinyl ring.
Introduction of the Furylmethyl Group: The furylmethyl group is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the imidazolidinyl intermediate.
Attachment of the Sulfamoylbenzyl Group: The final step involves the coupling of the sulfamoylbenzyl moiety to the imidazolidinyl-furylmethyl intermediate, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-SULFAMOYLBENZYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazolidinyl ring can be reduced to form imidazolidines.
Substitution: The sulfamoylbenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxygenated furans, reduced imidazolidines, and substituted sulfamoylbenzyl derivatives.
Scientific Research Applications
3-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-SULFAMOYLBENZYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-SULFAMOYLBENZYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Modulate Signaling Pathways: It can affect various signaling pathways involved in cell growth, apoptosis, and inflammation.
Interact with DNA: The compound can intercalate into DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-Furylmethyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzenesulfonamide
- N-[1-(2-Furylmethyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]isonicotinamide
Uniqueness
3-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-SULFAMOYLBENZYL)PROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfamoylbenzyl moiety, in particular, is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H20N4O6S |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[(4-sulfamoylphenyl)methyl]propanamide |
InChI |
InChI=1S/C18H20N4O6S/c19-29(26,27)14-5-3-12(4-6-14)10-20-16(23)8-7-15-17(24)22(18(25)21-15)11-13-2-1-9-28-13/h1-6,9,15H,7-8,10-11H2,(H,20,23)(H,21,25)(H2,19,26,27) |
InChI Key |
FTHGXKKRPJOBPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(NC2=O)CCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B10985299.png)
![3-(1,3-Benzothiazol-2-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]propan-1-one](/img/structure/B10985311.png)
![N-cycloheptyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10985318.png)
![methyl 2-({[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10985322.png)

![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B10985330.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B10985335.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10985337.png)

![2-[(1-isopropyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B10985348.png)
![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one](/img/structure/B10985352.png)
![2-(4-chlorophenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10985361.png)

![[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10985364.png)
